![molecular formula C18H25N3O2S B13960149 4-(1H-Benzoimidazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13960149.png)
4-(1H-Benzoimidazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
4-(1H-Benzoimidazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a benzimidazole moiety linked to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Benzoimidazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of benzimidazole derivatives with piperidine carboxylic acid esters. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and sulfur as a reagent to facilitate the formation of the benzimidazole ring . The reaction conditions often require reflux temperatures to ensure complete conversion of reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(1H-Benzoimidazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
4-(1H-Benzoimidazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological macromolecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1H-Benzoimidazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The benzimidazole moiety can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets. These interactions can influence various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Benzoimidazol-2-ylsulfanylmethyl)-2,6-di-tert-butyl-phenol: This compound shares the benzimidazole moiety but has different substituents on the phenol ring.
Benzimidazole derivatives: These compounds have a similar core structure but may have different functional groups attached.
Uniqueness
4-(1H-Benzoimidazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its combination of the benzimidazole and piperidine moieties. This combination can enhance its biological activity and selectivity, making it a valuable compound for various applications.
Biological Activity
The compound 4-(1H-Benzoimidazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a benzimidazole derivative that has garnered attention due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a benzimidazole moiety, which is known for its diverse biological activities. The presence of a piperidine ring enhances its lipophilicity and potentially its cell permeability.
The primary mechanism through which this compound exhibits biological activity is believed to involve the inhibition of specific kinases. Kinases play crucial roles in various cellular processes, including cell growth, differentiation, and metabolism. The benzimidazole scaffold is particularly effective in modulating kinase activity due to its ability to mimic ATP binding.
Table 1: Inhibition Potency Against Kinases
Compound Name | Target Kinase | IC50 Value (nM) | Reference |
---|---|---|---|
4-BMI | GSK-3β | 17.2 | |
4-BMI | CK2 | 0.30 | |
4-BMI | Other Kinases | Varied |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the benzimidazole and piperidine rings significantly affect the biological activity of the compound. For instance, substituents on the benzimidazole ring can enhance binding affinity and selectivity towards specific kinases.
Case Studies
- GSK-3β Inhibition : A study demonstrated that derivatives of benzimidazole with varying substituents showed significant inhibition against GSK-3β with IC50 values ranging from 15 nM to over 800 nM depending on the structural modifications made . This suggests that careful tuning of substituents can optimize therapeutic efficacy.
- CK2 Inhibition : Another investigation highlighted that compounds similar to 4-(1H-Benzoimidazol-2-ylsulfanylmethyl)-piperidine derivatives showed promising results as selective CK2 inhibitors, with IC50 values reported as low as 0.04 μM . These findings underscore the potential for developing targeted therapies for diseases where CK2 is implicated.
Biological Evaluations
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve apoptosis induction through kinase pathway modulation.
Table 2: Cytotoxicity Data
Properties
IUPAC Name |
tert-butyl 4-(1H-benzimidazol-2-ylsulfanylmethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S/c1-18(2,3)23-17(22)21-10-8-13(9-11-21)12-24-16-19-14-6-4-5-7-15(14)20-16/h4-7,13H,8-12H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOCOJUZJWCFNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CSC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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